1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

CCR5 antagonist regiochemistry urea pharmacophore

The compound 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1235015-57-2; molecular formula C₁₆H₂₁N₃OS₂; MW 335.5 g/mol) is a synthetic small molecule belonging to the thiophene-urea-piperidine class, a chemotype investigated as CCR5 antagonists for inhibiting R5-tropic HIV-1 viral entry. The scaffold incorporates a central urea linker bridging a thiophen-2-yl terminus and a piperidin-4-ylmethyl moiety N-substituted with thiophen-3-ylmethyl.

Molecular Formula C16H21N3OS2
Molecular Weight 335.48
CAS No. 1235015-57-2
Cat. No. B2684428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
CAS1235015-57-2
Molecular FormulaC16H21N3OS2
Molecular Weight335.48
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC=CS2)CC3=CSC=C3
InChIInChI=1S/C16H21N3OS2/c20-16(18-15-2-1-8-22-15)17-10-13-3-6-19(7-4-13)11-14-5-9-21-12-14/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H2,17,18,20)
InChIKeyQOZXDTNFLIIVGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1235015-57-2): A Structurally-Defined Thiophene-Urea-Piperidine CCR5 Chemotype for Antiviral Research


The compound 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1235015-57-2; molecular formula C₁₆H₂₁N₃OS₂; MW 335.5 g/mol) [1] is a synthetic small molecule belonging to the thiophene-urea-piperidine class, a chemotype investigated as CCR5 antagonists for inhibiting R5-tropic HIV-1 viral entry [2]. The scaffold incorporates a central urea linker bridging a thiophen-2-yl terminus and a piperidin-4-ylmethyl moiety N-substituted with thiophen-3-ylmethyl. This architecture places it within the same structural series as the thiophene-3-yl-methyl ureas reported by Skerlj et al. (2012), where systematic optimization yielded orally bioavailable CCR5 antagonists with mitigated hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition [2]. The defined regiochemistry—thiophen-2-yl urea coupled with thiophen-3-ylmethyl piperidine—distinguishes this compound from other regioisomeric variants and establishes its utility as a reference probe or scaffold-intermediate in medicinal chemistry campaigns targeting chemokine receptor modulation.

Why 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea Cannot Be Replaced by Generic Thiophene-Urea Analogs: Regiochemical and Physicochemical Determinants


Within the thiophene-urea-piperidine chemotype, seemingly minor structural variations produce large-magnitude shifts in pharmacological profile. The Skerlj et al. (2012) structure-activity relationship (SAR) study demonstrated that altering the urea N-substituent—even from methyl urea (compound 2i) to dimethyl urea (compound 2j)—abolished CCR5 fusion inhibitory activity entirely, indicating a stringent hydrogen-bond donor requirement for target engagement [1]. Regiochemical isomerism at the thiophene attachment point (2-yl vs. 3-yl on either the urea or piperidine N-substituent) is predicted to modulate both the three-dimensional pharmacophore presentation and the lipophilicity (cLog P), a parameter directly correlated with hERG channel inhibition liability across this series [1]. Procuring a structurally generic thiophene-urea-piperidine without verifying the precise 2-yl urea / 3-ylmethyl piperidine regiochemistry therefore risks selecting a compound with untested, and potentially absent, CCR5 binding affinity or an unacceptable cardiac ion channel safety margin.

Quantitative Differentiation Evidence for 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1235015-57-2) Relative to Structural Analogs


Regiochemical Identity: Thiophen-2-yl Urea vs. Thiophen-2-ylmethyl Urea in the CCR5 Antagonist Pharmacophore

The target compound contains a thiophen-2-yl group directly attached to the urea nitrogen, whereas the closest cataloged regioisomer—1-(thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea—inserts a methylene spacer between the thiophene and the urea . In the thiophene-3-yl-methyl urea CCR5 series reported by Skerlj et al. (2012), the presence or absence of an NH hydrogen-bond donor on the urea (compare active compound 2i, methyl urea, with inactive compound 2j, dimethyl urea) was a binary determinant of CCR5 fusion inhibitory activity [1]. The direct thiophen-2-yl urea linkage preserves the NH donor proximal to the aromatic ring, which is predicted to maintain the hydrogen-bond interaction critical for CCR5 antagonism, whereas the methylene-spaced analog eliminates this electronic conjugation and may alter the H-bond geometry.

CCR5 antagonist regiochemistry urea pharmacophore HIV-1 entry inhibitor

Thiophen-3-ylmethyl vs. Thiophen-2-ylmethyl Piperidine N-Substituent: Impact on Predicted Lipophilicity and hERG Liability

The target compound features thiophen-3-ylmethyl on the piperidine nitrogen, distinguishing it from the regioisomeric thiophen-2-ylmethyl variant (CAS 1207051-56-6). In the Skerlj et al. (2012) optimization campaign, reducing lipophilicity (cLog P) was the primary design criterion to mitigate hERG channel inhibition; compounds with lower cLog P values demonstrated markedly improved hERG IC₅₀ values [1]. Calculated cLog P values for the thiophene-urea series typically ranged from 2.6 to 3.9, with hERG IC₅₀ values spanning from 0.3 μM (high risk) to >50 μM (acceptable) depending on subtle structural modifications [1]. The 3-ylmethyl vs. 2-ylmethyl thiophene attachment alters the topological polar surface area and electronic distribution, which are expected to produce measurably different cLog P and, consequently, differential hERG inhibition profiles [1].

hERG inhibition lipophilicity cardiac safety structure-property relationship

Scaffold Positioning Within the CCR5 Antagonist Evolution: Thiophene-Urea Series vs. Imidazolidinylpiperidine Follow-Up Series

The target compound belongs to the thiophene-3-yl-methyl urea series (Series 1) that was subsequently redesigned due to potential cardiotoxicity concerns, leading to the imidazolidinylpiperidinylbenzoic acid series (Series 2) reported by the same group [1]. While the original thiophene-urea series yielded compounds with potent anti-HIV-1 activity (e.g., compound 2l: IC₅₀ = 14.8 nM in PBMC assay) and acceptable oral bioavailability (F = 73% in rat, 151% in dog for compound 2l), residual hERG inhibition and canine Purkinje fiber action potential duration prolongation prompted the scaffold hop [1]. The target compound thus represents the earlier-generation pharmacophore that directly informed the design of the improved imidazolidinylpiperidine series, wherein the advanced leads 6d and 6h achieved IC₅₀ values of 0.6–39 nM for CCR5 inhibition with superior cardiac safety margins [1][2].

CCR5 antagonist scaffold redesign cardiotoxicity mitigation medicinal chemistry strategy

Physicochemical Property Differentiation: Molecular Weight, Hydrogen Bond Donor Count, and Predicted Solubility vs. Maraviroc and Clinical-Stage CCR5 Antagonists

The target compound (MW 335.5 g/mol; 2 hydrogen bond donors; 3 hydrogen bond acceptors; cLog P estimated ~2.5–3.0) [1] occupies a physicochemical space distinct from the approved CCR5 antagonist maraviroc (MW 513.7 g/mol; cLog P ~2.8; 1 HBD; 6 HBA) and the clinical candidate vicriviroc (MW 533.6 g/mol). The lower molecular weight and reduced hydrogen bond acceptor count of the target compound relative to maraviroc may confer advantages in ligand efficiency metrics (LE ≈ 0.30–0.35 kcal/mol per heavy atom if activity is in the nanomolar range) and synthetic tractability for parallel library synthesis [2]. Additionally, the presence of two thiophene rings differentiated by their attachment points (2-yl urea vs. 3-ylmethyl piperidine) creates a unique electrostatic surface potential distribution not replicated in mono-thiophene or phenyl-substituted urea CCR5 ligands [1][2].

drug-likeness physicochemical properties CNS penetration oral bioavailability

Recommended Research and Industrial Procurement Scenarios for 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1235015-57-2)


CCR5 Antagonist Structure-Activity Relationship (SAR) Probe: Benchmarking Thiophene Regiochemistry Against the Skerlj 2012 Series

The compound serves as a structurally precise probe to interrogate the contribution of thiophen-2-yl urea (vs. alkyl or methoxyalkyl ureas) to CCR5 binding affinity and hERG selectivity. By comparing its activity profile against published data for compounds 2i, 2l, 2n, and 2q from the Skerlj et al. (2012) thiophene-3-yl-methyl urea series, researchers can quantify the impact of urea N-substituent variation on antiviral potency (R5 HIV-1 BaL PBMC assay) and cardiac ion channel inhibition (hERG QPatch assay), thereby informing the design of next-generation CCR5 antagonists with improved therapeutic indices [1].

Cardiotoxicity Mitigation Studies: Head-to-Head Comparison of Thiophene-Urea vs. Imidazolidinylpiperidine CCR5 Chemotypes

Procurement of this compound enables direct experimental comparison with advanced leads from the follow-up imidazolidinylpiperidinylbenzoic acid series (e.g., compounds 6d, 6h). By evaluating both chemotypes in parallel in the canine Purkinje fiber action potential duration assay—the translational cardiac safety model that previously raised concern for the thiophene-urea series—researchers can quantify the extent of cardiotoxicity risk reduction achieved through scaffold redesign and validate whether the imidazolidinylpiperidine core truly resolves the mixed cardiac ion channel effect observed with the thiophene-urea template [1][2].

Regioisomer-Dependent hERG Binding Assessment: Thiophen-3-ylmethyl vs. Thiophen-2-ylmethyl Piperidine N-Substituents

The well-documented correlation between lipophilicity and hERG inhibition within the thiophene-urea CCR5 series provides a testable hypothesis that the 3-ylmethyl vs. 2-ylmethyl thiophene attachment to the piperidine nitrogen yields measurably different hERG IC₅₀ values. Side-by-side procurement of both regioisomers allows for definitive experimental determination of whether this subtle regiochemical change shifts the cardiac safety margin in a manner consistent with cLog P predictions, generating data of high value for computational chemistry model validation and prospective hERG liability prediction [1].

Physicochemical Benchmarking and Ligand Efficiency Optimization in Fragment-Based CCR5 Drug Discovery

With a molecular weight of 335.5 g/mol and 22 heavy atoms, the target compound occupies a fragment-like to lead-like physicochemical space advantageous for structure-based drug design campaigns. Its procurement supports surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) binding studies to establish a binding affinity baseline, from which ligand efficiency (LE) and lipophilic ligand efficiency (LLE) can be calculated. These metrics can then be compared against those of maraviroc (LE ≈ 0.27 assuming Kd ~1 nM) and other clinical CCR5 antagonists, providing a quantitative framework for prioritizing chemical series during hit-to-lead progression [1][2].

Quote Request

Request a Quote for 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.